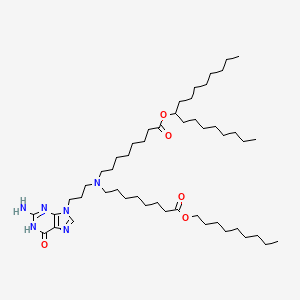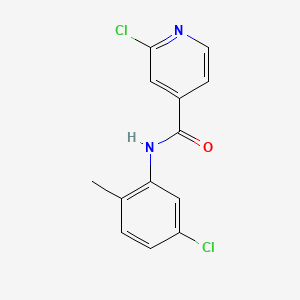
2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, along with an isonicotinamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with isonicotinic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Halogenating agents, nucleophiles, and bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-chloro-N-(5-chloro-2-methylphenyl)isonicotinamide include:
- 2-chloro-5-methylphenyl isocyanate
- 2-chloro-5-methylphenol
- N-(5-chloro-2-methylphenyl)-1-adamantanecarboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H10Cl2N2O |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
2-chloro-N-(5-chloro-2-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-2-3-10(14)7-11(8)17-13(18)9-4-5-16-12(15)6-9/h2-7H,1H3,(H,17,18) |
InChI Key |
CRIBSQBXOXZJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid](/img/structure/B15282646.png)
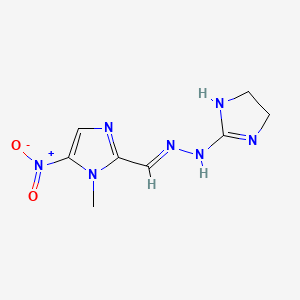
![(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B15282654.png)
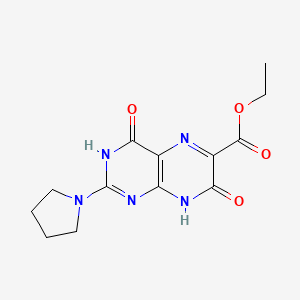
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B15282667.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide](/img/structure/B15282676.png)
![N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline](/img/structure/B15282678.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15282681.png)
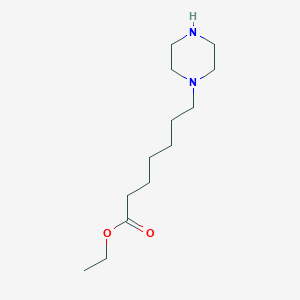
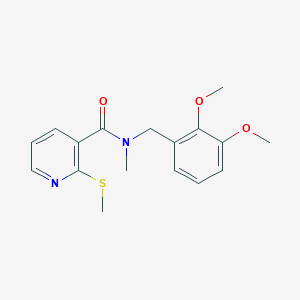
![6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282711.png)
![3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282727.png)
![1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282745.png)
